molecular formula C23H35NaO7 B562336 Pravastatin-d3 Sodium Salt (major) CAS No. 1329836-90-9

Pravastatin-d3 Sodium Salt (major)

Cat. No. B562336
M. Wt: 449.534
InChI Key: VWBQYTRBTXKKOG-ZJDKIXRVSA-M
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Description

Pravastatin-d3 Sodium Salt (major) is a lipid-regulating drug . It is a competitive hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitor . This drug is readily absorbed and less potent in comparison to atorvastatin and rosuvastatin .


Synthesis Analysis

The methods that have been reported for the synthesis of this drug include various physical methods such as X-ray powder diffraction pattern, thermal methods, melting point, and differential scanning calorimetry .


Molecular Structure Analysis

The molecular formula of Pravastatin-d3 Sodium Salt (major) is C23 2H3 H32 O7 . Na . The molecular weight is 449.53 . The structure of pravastatin has been studied using various techniques such as ultraviolet spectrum, vibrational spectrum, nuclear magnetic resonance spectra, and mass spectrum .


Chemical Reactions Analysis

The chemical stability of the solution performed with HPLC-DAD analysis shows peaks’ overlapping, which are characteristic of pravastatin, and correspondence of the concentration of the active ingredient in the solution .


Physical And Chemical Properties Analysis

Pravastatin sodium is a lipid-regulating drug. It includes nomenclature, formulae, elemental composition, solubility, appearance, and partition coefficient .

Scientific Research Applications

Pharmaceutical Toxicology

Application Summary

Pravastatin-D3 Sodium Salt is used as a reference standard in pharmaceutical toxicology . It’s a cardiac drug and beta blocker .

Method of Application

The specific methods of application or experimental procedures for this use case are not detailed in the available resources.

Results or Outcomes

The outcomes of using Pravastatin-D3 Sodium Salt as a reference standard in pharmaceutical toxicology are not specified in the available resources.

Pharmacy and Drug Delivery

Application Summary

Pravastatin-D3 Sodium Salt is used in the development of enteral delivery systems . Compounding solid oral dosage forms into liquid preparations is a common practice for administering drug therapy to patients with swallowing difficulties . This is particularly relevant for those on enteral nutrition .

Method of Application

Pravastatin tablets were compounded into two liquid formulations and administered through three independent tubes for ten cycles . The drug amount was quantified upstream and downstream of the tubes both with and without different (fiber content) nutritional boluses .

Results or Outcomes

When the liquid formulation was pumped through the tubes, a statistically significant reduction in the pravastatin administered (between 4.6% and 11.3%) was observed . The co-administration of different nutritional boluses or the compounding procedure did not affect the general results . Pravastatin loss appears unavoidable when administered via the enteral tube .

Drug Interaction Studies

Application Summary

Pravastatin-D3 Sodium Salt is used in drug interaction studies . It’s important to understand how pravastatin interacts with other medicines and herbal supplements .

Results or Outcomes

The outcomes of using Pravastatin-D3 Sodium Salt in drug interaction studies are not specified in the available resources.

Cardiovascular Disease Treatment

Application Summary

Pravastatin sodium tablets are indicated to reduce the risk of myocardial infarction, myocardial revascularization procedures, and cardiovascular mortality in adults with elevated low-density lipoprotein (LDL) cholesterol .

Results or Outcomes

The outcomes of using Pravastatin-D3 Sodium Salt in the treatment of cardiovascular diseases are not specified in the available resources.

Development of Mucoadhesive Multiparticulate Sustained Drug Delivery System

Application Summary

Pravastatin-D3 Sodium Salt is used in the development of a mucoadhesive multiparticulate sustained drug delivery system . This is particularly relevant for pravastatin sodium, a highly water-soluble and poorly bioavailable drug, unstable at gastric pH .

Safety And Hazards

Pravastatin-d3 Sodium Salt (major) should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Pravastatin doses are based on age, and are lower in children and teenagers . The medicine may be taken with or without food . If you are also taking other medicines to lower your cholesterol, take these medicines at least 4 hours before or 1 hour after taking pravastatin .

properties

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBQYTRBTXKKOG-ZJDKIXRVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pravastatin-d3 Sodium Salt (major)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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